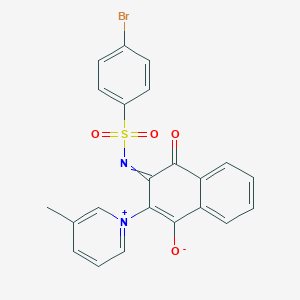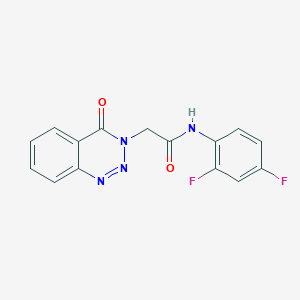![molecular formula C23H29N3O2S B264505 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B264505.png)
2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrano[4,3-d]pyrimidine core, which is a fused ring system combining pyran and pyrimidine rings, along with a piperidinyl and sulfide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of the pyrano[4,3-d]pyrimidine core through cyclization reactions involving aldehydes and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidinyl derivatives: Compounds containing the piperidinyl group, which may exhibit similar pharmacological activities.
Sulfide-containing compounds: Molecules with sulfide functional groups, which can undergo similar chemical reactions .
Uniqueness
The uniqueness of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C23H29N3O2S |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
2-[[7,7-dimethyl-2-(3-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-16-8-7-9-17(12-16)21-24-19-13-23(2,3)28-14-18(19)22(25-21)29-15-20(27)26-10-5-4-6-11-26/h7-9,12H,4-6,10-11,13-15H2,1-3H3 |
InChI-Schlüssel |
FHLKSQYBROASFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)N4CCCCC4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B264478.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B264482.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B264501.png)

![1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid](/img/structure/B264511.png)
